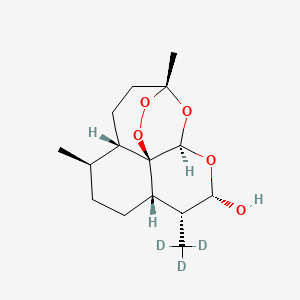
Dihydro Artemisinin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydro Artemisinin-d3 is a deuterated derivative of dihydroartemisinin, which is a semi-synthetic derivative of artemisinin. Artemisinin is a natural compound extracted from the plant Artemisia annua, commonly known as sweet wormwood. This compound is primarily used in scientific research due to its enhanced stability and unique properties compared to its non-deuterated counterpart.
作用机制
Target of Action
Dihydro Artemisinin-d3 (DHA), a derivative of artemisinin, is primarily targeted against malaria parasites . It has been found to inhibit malignant tumor growth and regulate immune system function . The compound causes severe oxidative stress in parasites and tumors by inducing excessive reactive oxygen species production . It also enhances the ability of the immune system to resist parasites .
Mode of Action
DHA interacts with its targets by damaging their membranes, disrupting their mitochondrial function, and causing oxidative stress through producing excessive reactive oxide species (ROS) . It also kills tumor cells by inducing programmed cell death, blocking cell cycle, and enhancing anti-tumor immunity . In addition, DHA inhibits inflammation by reducing the inflammatory cells infiltration and suppressing the production of pro-inflammatory cytokines .
Biochemical Pathways
DHA affects several biochemical pathways. It regulates key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules . It also impacts the mevalonate pathway (MVA) and the cyclization of farnesyl diphosphate (FDP) .
Pharmacokinetics
DHA’s ADME properties impact its bioavailability. It is converted to DHA by esterases in the stomach . After intravenous injection, it has a steady-state volume of distribution of 0.39 L, and a clearance of 21–41 mL min^−1 kg^−1 . The terminal half-life after intravenous dosing is 1.35 h . Bioavailability after intramuscular injection is 85% . After oral administration, low bioavailability (19–35%) is observed .
Result of Action
The molecular and cellular effects of DHA’s action include the induction of T-cell activation, with an increased proportion of Ki67+CD4+ T cells, CD25+CD4+ T cells, interferon (IFN)-γ-producing CD8+ T cells, Brdu+ CD8+ T cells and neutrophils . This enhances cellular immunity to experimental malaria and overcomes immunosuppression in mice .
Action Environment
Environmental factors can influence DHA’s action, efficacy, and stability. For instance, the development of apparent artemisinin resistance in Cambodia is of particular concern . This phenomenon will become doubly alarming if resistance mechanisms evolve that affect a pathway common to both drugs within ACTs, through, for example, drug efflux mechanisms mediated by pfmdr1 copy number .
生化分析
Biochemical Properties
Dihydro Artemisinin-d3 interacts with several enzymes, proteins, and other biomolecules. Experimental evidence suggests that this compound may exert its functions via mechanisms like regulating key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It causes severe oxidative stress in parasites and tumors by inducing excessive reactive oxygen species production . This compound also kills tumor cells by inducing programmed cell death, blocking the cell cycle, and enhancing anti-tumor immunity .
Molecular Mechanism
The molecular mechanism of this compound involves the cleavage of endoperoxide bridges by iron, producing free radicals which damage biological macromolecules causing oxidative stress in the cells of the parasite . It also inhibits the human acyltransferase, zinc finger DHHC domain-containing protein 6 (ZDHHC6), resulting in reduced palmitoylation and mislocalization of the small GTPase NRas in cancer cells .
Dosage Effects in Animal Models
In animal models, this compound has shown to improve cognitive functions in Alzheimer’s disease animal model 3xTg mice
Metabolic Pathways
This compound is involved in several metabolic pathways. Both artemether and artesunate are metabolised to this compound by rapid esteratic hydrolysis of artesunate or slower cytochrome P450 .
Transport and Distribution
This compound is transported into the cell and artemisinin-transferrin conjugate causes the release of iron which reductively cleaves the endoperoxide bridge
Subcellular Localization
This compound localizes to or near the endoplasmic reticulum and vesicles that mediate intracellular trafficking, including plasma membrane-associated cytostomes that import host hemoglobin to the digestive vacuole wherein artemisinin-activating heme moieties are released .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Artemisinin-d3 involves the reduction of artemisinin using deuterated reducing agents. The process typically includes the following steps:
Reduction of Artemisinin: Artemisinin is reduced using deuterated borohydride to produce dihydroartemisinin-d3.
Purification: The product is purified using chromatographic techniques to ensure the removal of any impurities and unreacted starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reduction: Utilizing industrial-grade deuterated reducing agents for the reduction of artemisinin.
Purification and Quality Control: Employing advanced purification techniques and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Dihydro Artemisinin-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form artemisinin derivatives.
Reduction: Further reduction can lead to the formation of more reduced artemisinin derivatives.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Deuterated borohydride is commonly used for reduction.
Substitution: Various reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation Products: Various oxidized derivatives of artemisinin.
Reduction Products: More reduced forms of artemisinin derivatives.
Substitution Products: Substituted artemisinin derivatives with different functional groups.
科学研究应用
Dihydro Artemisinin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies.
Biology: Employed in biological studies to understand the metabolism and mechanism of action of artemisinin derivatives.
Medicine: Investigated for its potential therapeutic effects in treating malaria and other diseases.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
相似化合物的比较
Similar Compounds
Artemisinin: The parent compound from which dihydroartemisinin is derived.
Artemether: A methyl ether derivative of dihydroartemisinin.
Artesunate: A hemisuccinate derivative of dihydroartemisinin.
Arteether: An ethyl ether derivative of dihydroartemisinin.
Uniqueness of Dihydro Artemisinin-d3
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for detailed metabolic studies. Its deuterium atoms replace hydrogen atoms, making it more resistant to metabolic degradation and providing a longer half-life in biological systems.
属性
IUPAC Name |
(1R,4S,5R,8S,9R,10S,12R,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14-,15-/m1/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCWCLMFKKGEE-MPBQXAAISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O[C@@H]1O)O[C@@](CC3)(OO4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
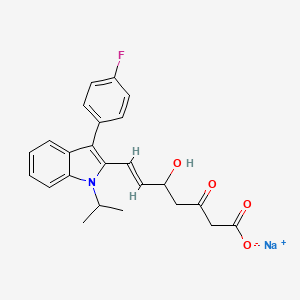
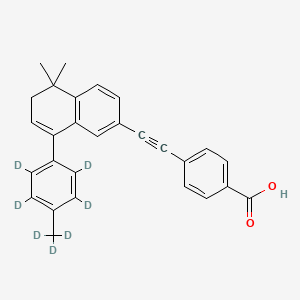
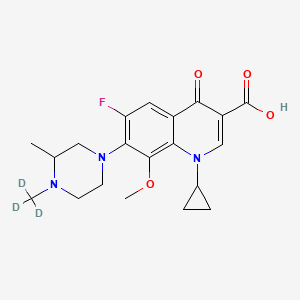

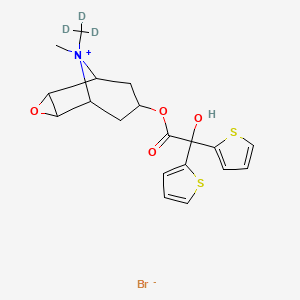
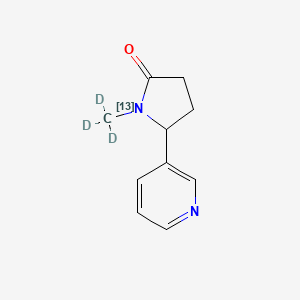
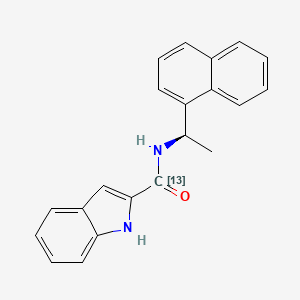
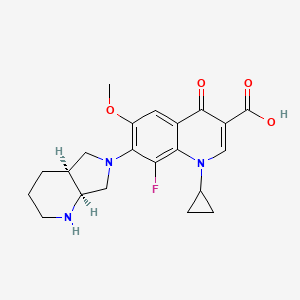
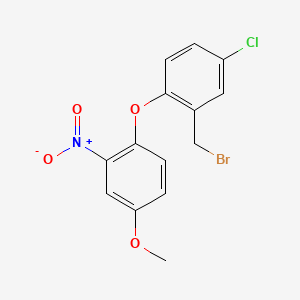
![2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime](/img/structure/B565263.png)
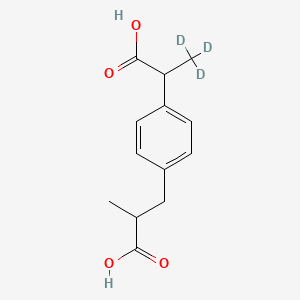
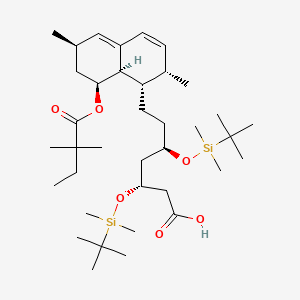
![triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate](/img/structure/B565270.png)

